N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19958392
InChI: InChI=1S/C12H16BrN3O2/c13-9-1-2-11(14-7-9)15-12(18)8-16-5-3-10(17)4-6-16/h1-2,7,10,17H,3-6,8H2,(H,14,15,18)
SMILES:
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol

N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

CAS No.:

VCID: VC19958392

Molecular Formula: C12H16BrN3O2

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide -

Description

N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is a complex organic compound classified as an aromatic amide. It features both aromatic and amide functional groups, which are crucial for its chemical and biological properties. This compound is of significant interest in organic synthesis and medicinal applications due to its potential interactions with biological targets such as receptors or enzymes.

Chemical Formula and Molecular Weight

  • Molecular Formula: C12H16BrN3O2

  • Molecular Weight: Approximately 314.17 g/mol .

Structural Features

  • The compound contains a brominated pyridine ring and a hydroxypiperidine moiety linked through an acetamide group.

  • Crystallographic studies indicate that molecules are linked through hydrogen bonds, forming a stable crystal lattice structure.

Synthesis

The synthesis of N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide typically involves multi-step synthetic routes. One common method involves the reaction of 5-bromopyridine with 4-hydroxypiperidine under acetic anhydride conditions to form the desired acetamide.

Biological and Therapeutic Implications

The compound's mechanism of action is primarily linked to its interaction with biological targets. The presence of both brominated pyridine and hydroxypiperidine groups allows for potential binding interactions that may inhibit or modulate biological pathways. Research suggests that compounds with similar structures could act as inhibitors for various enzymes or receptors, indicating potential therapeutic applications.

Research and Applications

N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is a valuable asset in medicinal chemistry due to its versatility. It can participate in various chemical reactions, which are crucial for modifying the compound for specific biological activities or synthesizing derivatives with enhanced properties.

Product Name N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Molecular Formula C12H16BrN3O2
Molecular Weight 314.18 g/mol
IUPAC Name N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Standard InChI InChI=1S/C12H16BrN3O2/c13-9-1-2-11(14-7-9)15-12(18)8-16-5-3-10(17)4-6-16/h1-2,7,10,17H,3-6,8H2,(H,14,15,18)
Standard InChIKey ZPSGWFJTUGCXTC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)CC(=O)NC2=NC=C(C=C2)Br
PubChem Compound 36136087
Last Modified Aug 11 2024

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